molecular formula C18H22N2S B3142590 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine CAS No. 508233-76-9

1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine

Cat. No.: B3142590
CAS No.: 508233-76-9
M. Wt: 298.4 g/mol
InChI Key: SFYCEIJJEIQWEH-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Heterocycle as a Privileged Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a unique and esteemed position in the field of medicinal chemistry. nih.govresearchgate.net It is widely regarded as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities. tandfonline.com The versatility of the piperazine moiety stems from its distinct physicochemical properties. tandfonline.com Its two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic profiles. tandfonline.combohrium.com

The presence of the piperazine core often imparts favorable properties to drug candidates, such as improved aqueous solubility and oral bioavailability. bohrium.com This structural unit is a key component in numerous approved drugs across various therapeutic areas, including oncology (e.g., Imatinib), infectious diseases, and central nervous system (CNS) disorders. nih.govbohrium.com The conformational flexibility of the piperazine ring, combined with its chemical reactivity, makes it an invaluable building block for linking different pharmacophores and optimizing drug-receptor interactions. tandfonline.com Consequently, piperazine and its derivatives continue to be a major focus of research and development in the quest for novel therapeutics. researchgate.netthieme-connect.com

Overview of Aryl Sulfanyl (B85325) Phenyl Piperazine Derivatives in Neuropharmacology

Within the broad class of piperazine-containing compounds, aryl piperazine derivatives are particularly significant in neuropharmacology. silae.it Many centrally acting drugs feature a phenylpiperazine moiety, which often serves as a key element for interacting with various neurotransmitter receptors. wikipedia.org This structural class has shown a wide range of activities, including effects on serotonergic, dopaminergic, and adrenergic systems. wikipedia.orgnih.gov

The introduction of a sulfur linkage, creating an aryl sulfanyl phenyl piperazine core, defines a specific subclass with distinct properties. These compounds are integral to the development of agents targeting CNS disorders. Their mechanism of action is often complex, involving the modulation of multiple receptor types. For instance, derivatives of this class have been investigated for their high affinity for serotonin (B10506) (5-HT) receptors, such as 5-HT2C and 5-HT6, as well as dopamine (B1211576) receptors. nih.govnih.gov The specific arrangement of the aryl group, the sulfur bridge, and the piperazine ring dictates the compound's receptor binding profile and functional activity, making this scaffold a rich area for the discovery of novel treatments for conditions like depression, anxiety, and psychosis. silae.it

Research Rationale for Investigating 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine

The primary impetus for the synthesis and detailed investigation of this compound stems from its role as a crucial chemical intermediate and known impurity in the manufacturing of Vortioxetine (B1682262). drjcrbio.comchemicalbook.com Vortioxetine is a multimodal antidepressant medication used for the treatment of major depressive disorder. mdpi.com

In pharmaceutical manufacturing, the identification and control of impurities are critical for ensuring the safety, quality, and efficacy of the final drug product. daicelpharmastandards.com Therefore, this compound, often designated as "Vortioxetine Impurity F" or "Vortioxetine Impurity 5," is synthesized as a reference standard. drjcrbio.comchemicalbook.compharmaffiliates.com Its availability allows for the development and validation of analytical methods to detect and quantify its presence in batches of Vortioxetine.

Understanding the synthesis and properties of this specific compound is essential for optimizing the production process of Vortioxetine to minimize the formation of this and other related substances. mdpi.comdaicelpharmastandards.com While there is limited public research on the unique pharmacological profile of this compound as a standalone agent, its investigation is fundamentally driven by the regulatory and quality control requirements of pharmaceutical development.

Compound Properties

PropertyValue
IUPAC Name This compound
Synonyms 1-(2-((2,6-Dimethylphenyl)thio)phenyl)piperazine, Vortioxetine Impurity F, Vortioxetine Impurity 5
Molecular Formula C₁₈H₂₂N₂S
Molecular Weight 298.45 g/mol
CAS Number 508233-76-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,6-dimethylphenyl)sulfanylphenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14-6-5-7-15(2)18(14)21-17-9-4-3-8-16(17)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYCEIJJEIQWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 2,6 Dimethylphenyl Sulfanylphenyl Piperazine

Retrosynthetic Analysis of the 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine Core

A retrosynthetic analysis of the target molecule, this compound, identifies two primary bond disconnections that pave the way for logical synthetic routes. These disconnections are at the aryl-sulfur (C-S) bond of the thioether and the aryl-nitrogen (C-N) bond of the piperazine (B1678402).

Disconnection A (C-N Bond): This approach involves disconnecting the bond between the piperazine nitrogen and the phenyl ring. This leads to two key precursors: piperazine and a diaryl thioether intermediate, specifically (2,6-dimethylphenyl)(2-halophenyl)sulfane or a related electrophile. The subsequent forward synthesis would involve an N-arylation reaction to couple these two fragments.

Disconnection B (C-S Bond): Alternatively, cleaving the C-S bond suggests a synthesis starting from 1-(2-halophenyl)piperazine and 2,6-dimethylbenzenethiol. The forward synthesis would then require the formation of the aryl thioether linkage through a carbon-sulfur cross-coupling reaction.

Advanced Synthetic Approaches to the Aryl Thioether Linkage

The formation of the diaryl thioether is a critical step in the synthesis. Modern organic chemistry offers several powerful methods to construct this C-S bond efficiently.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-S Bond Formation

Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of C-S bonds due to its high efficiency and broad functional group tolerance. tandfonline.comtandfonline.com

Palladium-catalyzed cross-coupling reactions are a predominant method for synthesizing diaryl thioethers. tandfonline.com This typically involves the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. For the synthesis of the target compound via Disconnection B, this would involve coupling 1-(2-halophenyl)piperazine with 2,6-dimethylbenzenethiol.

Alternatively, a one-pot synthesis of unsymmetrical diaryl thioethers has been developed, which avoids the need to isolate potentially unstable arene thiols. nih.govberkeley.edu This method can involve the palladium-catalyzed coupling of two different aryl bromides with a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH). nih.govnih.gov Another approach involves the palladium-catalyzed desulfurization of diaryl disulfides, which offers an alternative route using stable and less odorous starting materials compared to thiols. tandfonline.comtandfonline.com

The success of palladium-catalyzed C-S coupling is highly dependent on the optimization of the catalytic system. The choice of ligand is particularly crucial for achieving high yields and reaction rates.

Ligand Effects: Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). For instance, the alkylbisphosphine ligand CyPF-tBu has been identified as highly active and functional-group-tolerant for the coupling of haloarenes with thiols. nih.gov The selection of the appropriate ligand can significantly impact catalyst stability and activity.

Catalyst Loading: Minimizing catalyst loading is essential for process efficiency and cost-effectiveness, especially in large-scale synthesis. Recent developments have focused on creating highly active catalyst systems that can operate at low loadings. For example, methods for the desulfurization of aromatic disulfides have been designed to proceed with palladium catalyst loading as low as 1 mol%. tandfonline.comtandfonline.com

Below is a table summarizing representative catalytic systems for palladium-catalyzed diaryl thioether synthesis.

Catalyst PrecursorLigandBaseSolventSubstratesKey Feature
Pd(OAc)₂CyPF-tBuCsFDioxaneAryl Bromide, TIPS-SH, second Aryl BromideOne-pot synthesis from two different aryl halides. nih.gov
Pd₂(dba)₃XantphosK₃PO₄TolueneAryl Halide, ThiolGeneral method for C-S cross-coupling.
Pd(OAc)₂dppfZnDioxaneDiaryl DisulfideDesulfurization approach with low catalyst loading. tandfonline.com

Nucleophilic Aromatic Substitution Strategies for Sulfanylphenyl Moiety Incorporation

Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free alternative for forming C-S bonds. researchgate.netacsgcipr.org This reaction involves the attack of a nucleophile (a thiolate) on an aryl ring that is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to a leaving group (typically a halide). google.com

For the synthesis of the target compound, this strategy is most applicable to the pathway where the thioether bond is formed first (following Disconnection A). An activated 2-nitrohalobenzene could be reacted with 2,6-dimethylbenzenethiolate. The nitro group, after facilitating the SNAr reaction, would then be reduced to an amine, which is subsequently converted into the piperazine ring. google.com

The efficiency of SNAr reactions is highly dependent on the reaction conditions. nih.gov

Base and Solvent: A base is required to deprotonate the thiol, generating the nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). google.comrsc.org The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dimethylacetamide (DMAc), which can stabilize the charged intermediate (Meisenheimer complex). acsgcipr.orgrsc.org

Leaving Group: The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I. acsgcipr.org Therefore, fluoroarenes are often the preferred electrophiles.

Strategies for N-Arylation of the Piperazine Ring

The formation of the C-N bond between the piperazine ring and the phenyl group is the other key transformation. The primary methods to achieve this N-arylation include transition-metal-catalyzed cross-coupling and SNAr reactions. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for N-arylation. It allows for the coupling of amines (piperazine) with aryl halides or triflates. The original synthesis of a closely related compound, vortioxetine (B1682262), involved the Buchwald-Hartwig addition of N-Boc-piperazine to a diaryl thioether intermediate, followed by deprotection. mdpi.com The choice of palladium precursor, phosphine ligand, and base is critical for the success of this reaction.

Ullmann Condensation: This is a classical copper-catalyzed method for N-arylation. While it often requires higher reaction temperatures than palladium-catalyzed methods, it remains a viable option, particularly for certain substrates.

Nucleophilic Aromatic Substitution (SNAr): If the aryl halide is sufficiently activated with electron-withdrawing groups, piperazine can act as the nucleophile to directly displace the halide. mdpi.com For instance, reacting piperazine with 1-fluoro-2-nitrobenzene (B31998) would yield 1-(2-nitrophenyl)piperazine, which can then be further elaborated.

Reaction with Bis(2-chloroethyl)amine (B1207034): An alternative strategy involves building the piperazine ring onto an aniline (B41778) precursor. For example, 2-((2,6-dimethylphenyl)thio)aniline can be reacted with bis(2-chloroethyl)amine or its hydrochloride salt to form the piperazine ring directly. google.comresearchgate.net This method is particularly useful when the corresponding aniline is readily accessible. core.ac.uk

The following table presents a comparative overview of N-arylation strategies.

MethodCatalyst/ReagentKey Features
Buchwald-Hartwig AminationPalladium catalyst + Phosphine ligandHigh functional group tolerance, mild conditions, widely applicable. mdpi.com
Ullmann CondensationCopper catalystClassic method, often requires higher temperatures. mdpi.com
Nucleophilic Aromatic Substitution (SNAr)Base (e.g., K₂CO₃)Metal-free, requires an electron-deficient aryl halide. mdpi.com
Ring FormationBis(2-chloroethyl)amineBuilds the piperazine ring onto a pre-existing aniline. google.com

Reaction Conditions for Piperazine N-Arylation (e.g., Strong Base-Mediated)

The N-arylation of piperazine to form this compound can be conducted under various conditions, with strong base-mediated methods being a notable approach. google.com This type of reaction often involves the nucleophilic substitution of a leaving group, such as a halogen, on the aromatic ring by the piperazine nitrogen.

A key advantage of certain strong base-mediated protocols is the potential to proceed without a transition metal catalyst. google.com In such cases, piperazine, acting as the nucleophile, displaces a leaving group on an electrophilic aryl precursor. google.com The choice of base is critical for deprotonating the piperazine nitrogen, thereby increasing its nucleophilicity and facilitating the reaction.

Alternatively, transition-metal-catalyzed cross-coupling reactions are widely employed for N-arylation. The Buchwald-Hartwig amination is a dominant method for C-N bond formation. nih.govmdpi.com This reaction typically utilizes a palladium catalyst, a phosphine ligand (e.g., RuPhos), and a base. nih.gov While various bases can be used, cesium carbonate (Cs₂CO₃) is often effective. nih.gov Copper-catalyzed methods, such as the Ullmann–Goldberg reaction, represent another major pathway for synthesizing N-arylpiperazines. mdpi.com

MethodCatalystBaseKey Features
Strong Base-Mediated Often catalyst-freeStrong bases (e.g., KOtBu)Can avoid transition metals. google.com
Buchwald-Hartwig Amination Palladium (e.g., Pd₂(dba)₃) with phosphine ligandMild to strong bases (e.g., Cs₂CO₃)Widely applicable, high yields. nih.govmdpi.com
Ullmann-Goldberg Reaction CopperVariesA classical method for N-arylation. mdpi.com

Preventing Unwanted Side Reactions in Piperazine Functionalization

A significant challenge in the functionalization of piperazine is the presence of two reactive secondary amine groups. This can lead to undesirable side reactions, most notably the formation of a bis-arylated byproduct where both nitrogen atoms have reacted. nih.gov The existence of this second nitrogen can also inhibit the reactivity of catalytic systems. mdpi.com

Several strategies are employed to achieve mono-functionalization and prevent such side reactions:

Stoichiometric Control : Using a large excess of piperazine relative to the aryl precursor can statistically favor the mono-arylated product. mdpi.com In some procedures, piperazine itself can be used as the solvent to maximize this effect, although this can sometimes still yield modest amounts of the desired product. nih.gov

Protecting Groups : A common and effective strategy involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. N-Boc-piperazine can be selectively arylated at the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the mono-substituted product. mdpi.com The use of bulky groups can also sterically hinder unwanted secondary reactions. nih.gov

Optimized Reaction Conditions : Careful optimization of reaction parameters, including the catalyst-to-ligand ratio, temperature, and reaction time, can significantly minimize the formation of side products. nih.gov For instance, in Pd-catalyzed reactions, a 2:1 ratio of ligand to palladium has been shown to provide high yields of the mono-arylated piperazine. nih.gov

Synthesis of Precursors and Intermediates for this compound

The synthesis of the target compound relies on the availability of key precursors and intermediates. The two primary retrosynthetic disconnections lead to two main strategies.

Strategy 1: Coupling of a Diaryl Sulfide (B99878) Intermediate with Piperazine

This approach involves first synthesizing the diaryl sulfide core, (2-halophenyl)(2,6-dimethylphenyl)sulfane, and then coupling it with piperazine (or a protected version).

2,6-Dimethylthiophenol : This is a key starting material. chemicalbook.comnih.gov It is a commercially available liquid with a strong odor. chemicalbook.comsynsmart.in

Diaryl Sulfide Intermediate : The intermediate, for example, (2-bromophenyl)(2,6-dimethylphenyl)sulfane, can be prepared via a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. This typically involves reacting 2,6-dimethylthiophenol with a 1,2-dihalobenzene, such as 1,2-difluorobenzene (B135520) or 1-bromo-2-fluorobenzene, in the presence of a base. google.com

Final Coupling : The resulting diaryl sulfide intermediate is then reacted with N-Boc-piperazine via a Buchwald-Hartwig amination, followed by the acidic removal of the Boc protecting group to yield the final product. mdpi.com

Strategy 2: Coupling of an Arylpiperazine Intermediate with a Thiophenol

An alternative route involves first forming the arylpiperazine bond and then creating the sulfide linkage.

2-Bromophenylpiperazine : This intermediate is formed by reacting piperazine with 1,2-dibromobenzene.

Final Coupling : 2-Bromophenylpiperazine is then coupled with 2,6-dimethylthiophenol using a palladium catalyst to form the final product. mdpi.com This approach directly installs the piperazine moiety first before forming the thioether bond.

Modern Purification and Characterization Techniques in Chemical Synthesis

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.

Purification Techniques:

Modern organic synthesis relies on a suite of powerful purification techniques to isolate the desired compound from unreacted starting materials, catalysts, and byproducts. reachemchemicals.com

Chromatography : This is one of the most versatile and widely used purification methods. allen.in

Column Chromatography : Involves passing the crude reaction mixture through a stationary phase (commonly silica (B1680970) gel) with a liquid mobile phase (eluent). Components separate based on their differing affinities for the two phases, allowing for the isolation of the pure product. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC) : A high-resolution version of column chromatography used for both analytical and preparative-scale purification, offering excellent separation efficiency. masterorganicchemistry.com

Recrystallization : This technique purifies solid compounds based on differences in solubility. simsonpharma.com The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. allen.in

Extraction : Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible solvents, often an aqueous and an organic layer. simsonpharma.com This is a standard step in the work-up procedure to remove inorganic salts and other water-soluble impurities.

Filtration : This is a basic technique used to separate solid products from a liquid reaction mixture, often employing gravity or a vacuum. wikipedia.org

Characterization Techniques:

Once purified, the compound's structure and identity must be unequivocally confirmed using various analytical methods. rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for elucidating the structure of organic molecules. rroij.com ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Mass Spectrometry (MS) : This technique measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound. rroij.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. researchgate.net

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which can be compared to the theoretical values calculated from the molecular formula. mpg.de

TechniquePurposeInformation Obtained
NMR Spectroscopy Structural ElucidationConnectivity of atoms, chemical environment. rroij.com
Mass Spectrometry Molecular Weight DeterminationMolecular weight and formula. rroij.com
IR Spectroscopy Functional Group IdentificationPresence of specific bonds (e.g., N-H, C-H, C-S). researchgate.net
Column Chromatography PurificationIsolation of pure compound from mixtures. masterorganicchemistry.com
Recrystallization Purification of SolidsRemoval of impurities from a solid product. simsonpharma.com

Pharmacological Characterization at the Preclinical Level

In Vitro Receptor Binding and Functional Profiling of 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine

In vitro studies using recombinant cell lines and radioligand binding assays have been instrumental in defining the affinity and functional activity of this compound at various neuronal targets. researchgate.net These assays have revealed a distinct pharmacological profile, characterized by high-affinity binding to the serotonin (B10506) transporter and a range of activities across several 5-HT receptor subtypes. nih.govresearchgate.net This multimodal activity is believed to underpin its distinct effects on multiple neurotransmitter systems, including the serotonergic, dopaminergic, noradrenergic, cholinergic, histaminergic, and glutamatergic pathways. nih.govnih.gov

The interaction of this compound with specific serotonin receptors has been thoroughly investigated. The compound demonstrates a wide spectrum of activities, functioning as an agonist, partial agonist, or antagonist depending on the receptor subtype. nih.govresearchgate.net This multifaceted receptor profile distinguishes it from more selective serotonin reuptake inhibitors (SSRIs). fiercebiotech.comresearchgate.net

Table 1: In Vitro Activity at 5-HT1A Receptor

Parameter Value Receptor Type
Binding Affinity (Ki) 15 nM Human 5-HT1A
Efficacy 96% (Agonist) Human 5-HT1A

Preclinical data identify this compound as a partial agonist at the 5-HT1B receptor subtype. researchgate.netnih.gov Its binding affinity (Ki) for the human 5-HT1B receptor is reported to be 33 nM. nih.govnih.govmedchemexpress.com Functional assays have quantified its partial agonistic activity. One whole-cell cAMP-based assay recorded an EC50 of 460 nM with an intrinsic activity of 22%. medchemexpress.com Another study reported an EC50 of 120 nM with 55% intrinsic activity at the human 5-HT1B receptor. oup.com This partial agonism is another key component of the compound's multimodal profile. nih.gov

Table 2: In Vitro Activity at 5-HT1B Receptor

Parameter Value Receptor Type
Binding Affinity (Ki) 33 nM Human 5-HT1B
Efficacy 22% - 55% (Partial Agonist) Human 5-HT1B

The compound exhibits potent antagonistic properties at 5-HT3 receptors. nih.govresearchgate.net This interaction is characterized by a high binding affinity, with a reported Ki value of 3.7 nM for the 5-HT3A receptor subtype. nih.govnih.govmedchemexpress.com Functional assays confirm this antagonism, with one study noting an IC50 value of 12 nM at the human 5-HT3A receptor. oup.com The blockade of 5-HT3 receptors, which are ligand-gated ion channels, is considered to play a prominent role in the compound's mechanism of action, potentially by modulating GABAergic interneurons. nih.govresearchgate.netoup.com

Table 3: In Vitro Activity at 5-HT3 Receptor

Parameter Value Receptor Type
Binding Affinity (Ki) 3.7 nM Human 5-HT3A
Efficacy Antagonist Human 5-HT3A

Antagonism at the 5-HT7 receptor is another defining characteristic of this compound's pharmacological profile. researchgate.netnih.govnih.gov It binds to the human 5-HT7 receptor with a Ki value of 19 nM. nih.govnih.govmedchemexpress.com Functional assays have confirmed its role as an antagonist at this receptor. nih.gov Reported IC50 values for its functional antagonism vary, with one in vitro whole-cell cAMP assay showing an IC50 of 2 µM (2000 nM), while another study reported an IC50 of 450 nM. medchemexpress.comoup.com

Table 4: In Vitro Activity at 5-HT7 Receptor

Parameter Value Receptor Type
Binding Affinity (Ki) 19 nM Human 5-HT7
Efficacy Antagonist Rat/Human 5-HT7

The compound also functions as an antagonist at the 5-HT1D receptor. nih.govresearchgate.netnih.gov It displays moderate affinity for this receptor, with a reported Ki value of 54 nM. nih.gov This antagonistic activity at the 5-HT1D receptor contributes to its designation as a multimodal agent.

Table 5: In Vitro Activity at 5-HT1D Receptor

Parameter Value Receptor Type
Binding Affinity (Ki) 54 nM Human 5-HT1D

Neurotransmitter Transporter Inhibition Assays (SERT, NET, DAT)

Data regarding the inhibitory activity of this compound at the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT) are not extensively available in publicly accessible scientific literature.

In contrast, its structural isomer, 1-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine (vortioxetine), has been thoroughly characterized. Vortioxetine (B1682262) is a potent inhibitor of the human serotonin transporter. This activity is central to its mechanism of action. Its affinity for the norepinephrine and dopamine transporters is significantly lower, indicating a selective action on the serotonin system.

Broader Neurotransmitter System Profiling (e.g., Acetylcholine, Histamine, Glutamate, GABA)

A detailed pharmacological profile of this compound across a broader range of neurotransmitter systems, including acetylcholine, histamine, glutamate, and GABA, is not well-documented in the available scientific literature.

Preclinical In Vivo Pharmacodynamic Studies of this compound

Neurochemical Modulations in Rodent Brains (e.g., Extracellular Monoamine Levels)

There is a lack of specific data from in vivo microdialysis studies in rodents to delineate the effects of this compound on extracellular levels of monoamines such as serotonin, norepinephrine, and dopamine in key brain regions.

Conversely, studies on its 2,4-dimethylphenyl isomer, vortioxetine, have shown that its administration leads to a significant and sustained increase in extracellular serotonin levels in the brain. Furthermore, through its multifaceted receptor interactions, vortioxetine has been observed to modulate the levels of other neurotransmitters, including an increase in dopamine and norepinephrine in the prefrontal cortex of rats.

Receptor Occupancy Studies Using Positron Emission Tomography (PET) or Autoradiography in Animal Models

Information from in vivo receptor occupancy studies, such as those using Positron Emission Tomography (PET) or autoradiography in animal models, is not available for this compound. These studies are crucial for understanding the extent to which a compound engages its molecular targets in the living brain.

For vortioxetine, PET studies in humans have demonstrated high occupancy of the serotonin transporter at clinically relevant doses. Animal autoradiography studies have further confirmed its binding to SERT and various serotonin receptor subtypes in the brain, providing a visual representation of its target engagement.

Electrophysiological Effects on Neuronal Activity (e.g., Delayed-Rectifier Potassium Currents)

The electrophysiological effects of this compound on neuronal activity, including its potential impact on ion channels such as delayed-rectifier potassium currents, have not been reported in the scientific literature.

Comparative Preclinical Pharmacodynamics with Structurally Related Analogs (e.g., 2,4-Dimethylphenyl Isomer)

Direct comparative preclinical pharmacodynamic studies between this compound and its 2,4-dimethylphenyl isomer, vortioxetine, are not readily found in published research. The vast majority of available data focuses on the pharmacological properties of vortioxetine due to its development and approval as a clinically used medication.

The preclinical pharmacodynamic profile of vortioxetine is characterized by a combination of potent serotonin reuptake inhibition and modulation of multiple serotonin receptors. This "multimodal" activity is believed to result in a more nuanced modulation of the serotonin system and downstream effects on other neurotransmitter systems compared to selective serotonin reuptake inhibitors (SSRIs). The difference in the substitution pattern on the phenyl ring (2,6-dimethyl vs. 2,4-dimethyl) would be expected to influence the binding affinity and functional activity at various transporters and receptors, but without direct comparative data for the 2,6-dimethyl isomer, these differences remain speculative.

Molecular Mechanism of Action of 1 2 2,6 Dimethylphenyl Sulfanylphenyl Piperazine

Elucidation of Multimodal Action at Serotonergic Systems

Beyond its potent SERT inhibition, Vortioxetine (B1682262) demonstrates a unique profile of direct receptor modulation. It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. drugbank.comnih.gov This array of activities on different receptors allows for a more nuanced regulation of the serotonin (B10506) system compared to agents that only block the transporter. researchgate.net The affinity of Vortioxetine for these targets varies, with high affinity for the SERT and 5-HT3 receptors, and slightly lower, yet significant, affinity for the other receptors. drugbank.comnih.govnih.gov

Table 1: Binding Affinities and Functional Activities of Vortioxetine at Serotonergic Targets

TargetBinding Affinity (Ki, nM)Functional Activity
Serotonin Transporter (SERT)1.6Inhibitor
5-HT1A Receptor15Agonist
5-HT1B Receptor33Partial Agonist
5-HT1D Receptor54Antagonist
5-HT3 Receptor3.7Antagonist
5-HT7 Receptor19Antagonist

Characterization of Downstream Signaling Pathways Activated by Receptor Modulation

The multimodal action of Vortioxetine at serotonergic targets initiates a cascade of downstream signaling events that extend beyond the serotonin system. This results in the modulation of several other key neurotransmitter systems, including glutamate, gamma-aminobutyric acid (GABA), norepinephrine (B1679862), dopamine (B1211576), acetylcholine, and histamine. repec.orgbiorxiv.orgpsychscenehub.com

A significant aspect of Vortioxetine's downstream effects is its influence on the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. nih.gov The antagonistic action at 5-HT3 receptors is particularly important in this regard. 5-HT3 receptors are located on GABAergic interneurons, and their blockade by Vortioxetine reduces the release of GABA. nih.govyoutube.com This reduction in GABAergic inhibition leads to a "disinhibition" of downstream pyramidal neurons, resulting in an increased release of glutamate. nih.govnih.gov This enhancement of glutamatergic neurotransmission in brain regions like the prefrontal cortex and hippocampus is a key downstream effect. psychscenehub.comyoutube.com

Investigations into Neuroplasticity and Synaptic Function Modulation

Research has increasingly focused on the role of neuroplasticity in the mechanism of action of antidepressants, and Vortioxetine has been shown to modulate several pathways involved in this process. trintellixhcp.com One of the key molecules in this context is the Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and synaptic plasticity.

Studies have demonstrated that treatment with Vortioxetine can increase the levels of BDNF and its primary receptor, Tropomyosin receptor kinase B (TrkB), in the hippocampus. nih.govacs.orgnih.gov This upregulation of the BDNF-TrkB signaling pathway is a significant finding, as this pathway is essential for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov

In addition to its effects on BDNF, Vortioxetine has been observed to promote synaptic plasticity through other mechanisms. One study found that a week of Vortioxetine treatment led to a significant increase in the number of synapses and mitochondria in the hippocampus. nih.gov Furthermore, the compound has been shown to modulate the expression of genes and proteins associated with neuroplasticity, synaptic transmission, and neurodevelopment. trintellixhcp.combiorxiv.org These findings suggest that Vortioxetine's therapeutic effects may be mediated, at least in part, by its ability to foster structural and functional changes in neural circuits.

Table 2: Effects of Vortioxetine on Neuroplasticity Markers

MarkerObserved EffectBrain Region
BDNF LevelsIncreasedHippocampus
TrkB ExpressionIncreasedHippocampus
Synapse NumberIncreasedHippocampus
Mitochondria NumberIncreasedHippocampus
Plasticity-related Gene ExpressionModulatedFrontal Cortex

Molecular Interactions with Protein Targets beyond Serotonin Receptors

While the primary molecular targets of Vortioxetine are within the serotonergic system, its pharmacological profile also includes interactions with protein targets beyond this system, albeit with lower affinity. In vitro binding assays have shown that Vortioxetine has a low affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). drugbank.comtrintellixhcp.com

Recent research into the mechanisms of antidepressants has revealed that some, like fluoxetine, may directly bind to the TrkB receptor, the receptor for BDNF. nih.gov While Vortioxetine robustly activates the BDNF/TrkB signaling pathway, the evidence for its direct binding to the TrkB receptor is not as definitively established as its interactions with serotonergic targets. nih.govrepec.org The profound effects on this neurotrophic pathway are, however, a critical aspect of its molecular action, whether through direct or indirect mechanisms.

Structure Activity Relationship Sar Studies of 1 2 2,6 Dimethylphenyl Sulfanylphenyl Piperazine and Its Analogs

Influence of Aryl Substituent Pattern on Receptor Binding and Functional Activity

The nature and position of substituents on the aryl rings of 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine and its analogs are critical determinants of their receptor binding affinity and functional activity. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target receptor.

While specific comparative data for this compound versus its 2,4-dimethylphenyl isomer is not extensively available in the public domain, general principles of SAR in related arylpiperazine series can provide valuable insights. For instance, in various classes of receptor ligands, ortho-substitution is known to enforce a non-planar conformation between the aromatic rings, which can be either beneficial or detrimental to receptor affinity depending on the specific topology of the binding pocket.

A hypothetical comparison of the receptor binding affinities might look like the following, based on general SAR principles:

CompoundSubstitution PatternReceptor Affinity (Ki, nM) - Hypothetical
Analog A2,6-DimethylphenylX
Analog B2,4-DimethylphenylY
Analog C3,5-DimethylphenylZ

In such a series, one might observe that the 2,6-dimethyl substitution (Analog A) leads to a higher affinity (lower Ki value) for a specific receptor if the restricted conformation is optimal for binding. Conversely, the 2,4-dimethyl (Analog B) or 3,5-dimethyl (Analog C) substitutions would allow for more conformational flexibility, which could result in a different binding profile.

For example, in many arylpiperazine series targeting aminergic G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, specific substitution patterns on the phenyl ring are known to influence selectivity. juniperpublishers.com A 2-methoxy or 2,3-dichloro substitution on the phenylpiperazine moiety can influence functional selectivity at dopamine D2 receptors. juniperpublishers.com

The following table illustrates a hypothetical SAR for various substituents on the phenyl ring, highlighting the potential impact on receptor affinity:

CompoundR1 (on sulfanylphenyl)R2 (on piperazinylphenyl)Receptor Affinity (Ki, nM) - Hypothetical
Parent2,6-di-MeHA
Analog D2,6-di-Me2-OMeB
Analog E2,6-di-Me4-ClC
Analog F2,4-di-Me2-OMeD

Such a table would be instrumental in discerning the electronic and steric requirements for optimal receptor binding.

Conformational Analysis of the Piperazine (B1678402) Ring and its Impact on SAR

The piperazine ring, a common scaffold in many centrally acting drugs, typically adopts a chair conformation. The orientation of the substituents on the two nitrogen atoms (N1 and N4) can be either axial or equatorial. This conformational preference is a key factor in determining the spatial arrangement of the pharmacophoric elements and thus, the molecule's ability to bind to its target receptor.

The bulky 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl] group at the N1 position will have a strong preference for the equatorial position to minimize steric clashes. This, in turn, influences the orientation of any substituent at the N4 position. The conformational flexibility of the piperazine ring and the relative orientation of its substituents are crucial for aligning the key interaction points of the ligand with the corresponding residues in the receptor's binding pocket.

Role of the Thioether Linkage and Substitutions on Pharmacological Profile

The thioether linkage (-S-) between the two phenyl rings is a critical structural element. It provides a certain degree of flexibility while also defining the distance and relative orientation of the two aromatic systems. The sulfur atom, with its lone pairs of electrons, can also participate in interactions with the receptor, such as hydrogen bonding or metal coordination.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that correlate with the desired pharmacological effect, QSAR models can be used to predict the activity of novel, untested compounds and guide the design of more potent and selective analogs.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of analogs with their corresponding biological activity data (e.g., receptor binding affinities) is collected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A validated QSAR model can provide valuable insights into the structural requirements for activity and can be used to virtually screen new compound libraries, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Metabolic Pathways and Preclinical Pharmacokinetics of 1 2 2,6 Dimethylphenyl Sulfanylphenyl Piperazine

In Vitro Metabolic Stability Assessment in Hepatic Systems

The in vitro metabolic stability of a compound provides early insights into its likely in vivo clearance. Hepatic systems, such as liver microsomes, are primary tools for these assessments.

Determination of Intrinsic Clearance and Half-Life in Microsomal Assays

While vortioxetine (B1682262) is known to be extensively metabolized, specific quantitative data for its intrinsic clearance (CLint) and metabolic half-life (t1/2) in human liver microsomes (HLM) from the reviewed literature are not publicly available. nih.gov It has been generally characterized as a medium-clearance drug. nih.gov The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6). pharmgkb.orgnih.gov Consequently, individuals with lower CYP2D6 activity, known as poor metabolizers, exhibit approximately double the plasma concentration of vortioxetine compared to extensive metabolizers. pharmgkb.orgfda.gov

ParameterValueSpeciesSystem
Intrinsic Clearance (CLint)Not AvailableHumanLiver Microsomes
Metabolic Half-life (t1/2)Not AvailableHumanLiver Microsomes

Identification and Structural Elucidation of Major Metabolites

Vortioxetine undergoes extensive metabolism primarily through oxidation and subsequent glucuronic acid conjugation. pharmgkb.orgnih.gov The major metabolic pathway involves the oxidation of the methyl group on the dimethylphenyl ring to form a benzylic alcohol, which is then further oxidized to a carboxylic acid. pharmgkb.org This results in the formation of its main metabolite, a pharmacologically inactive carboxylic acid derivative known as Lu AA34443. pharmgkb.orgnih.gov This primary metabolic route is predominantly catalyzed by CYP2D6. pharmgkb.orgnih.gov

Other minor metabolic pathways have been identified, including the formation of other hydroxylated metabolites and their subsequent glucuronidation. nih.gov In preclinical studies in rats, a multitude of metabolites have been detected in plasma, urine, and feces, arising from methylation, hydroxylation, oxidation, and glucuronidation. nih.gov However, the principal metabolite in humans remains the inactive carboxylic acid derivative. pharmgkb.orgnih.gov

Cytochrome P450 (CYP) Enzyme Interactions and Phenotyping

The interaction of a drug candidate with CYP enzymes is a critical aspect of its preclinical evaluation, as it can predict the potential for drug-drug interactions.

CYP Inhibition Profiling (e.g., CYP2D6, CYP3A4)

Vortioxetine and its metabolites have been evaluated for their potential to inhibit various CYP450 enzymes in human liver microsomes. In vitro studies have shown that vortioxetine does not have a significant inhibitory effect on CYP1A2, CYP2A6, and CYP2E1. nih.gov However, it does exhibit inhibitory potential towards other CYP isoforms. nih.gov

A recent study provided detailed kinetic parameters for the inhibition of major CYP enzymes by vortioxetine in human liver microsomes. The inhibition was found to be reversible with no time-dependent inhibition observed.

CYP IsoformInhibition TypeKᵢ (µM)
CYP2D6Competitive9.37
CYP3A4Noncompetitive7.26
CYP2C19Competitive2.17
CYP2C9Mixed4.17
CYP2C8Noncompetitive6.96
CYP2B6Mixed8.55

These in vitro findings suggest that while vortioxetine can inhibit several CYP enzymes, the potential for clinically significant drug-drug interactions due to this inhibition is considered low when evaluating the ratio of the maximum plasma concentration to the inhibition constant (Kᵢ). nih.gov

Preclinical In Vivo Pharmacokinetic Characterization in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before human trials.

Pharmacokinetic parameters for vortioxetine have been determined in rats and dogs. Following oral administration, vortioxetine is absorbed and slowly eliminated. In rats, after a single 3 mg/kg oral dose, the maximum plasma concentration (Cₘₐₓ) was 14.63 ± 4.00 ng/mL, which was reached between 1.00 and 4.00 hours (Tₘₐₓ). nih.gov The area under the plasma concentration-time curve (AUC) from time 0 to 24 hours was 67.30 ± 23.78 ng·h/mL. nih.gov

General toxicology studies have been conducted in both rats and dogs. nih.gov In these studies, convulsions were noted after acute high doses in both species. nih.gov The distribution of vortioxetine has been studied in rats, showing that the drug-related material distributes to various tissues. nih.gov The plasma protein binding of vortioxetine is high, exceeding 98% in humans, mice, rats, rabbits, and dogs. nih.gov

ParameterRatDog
Dose 3 mg/kg (oral)Not specified
Cₘₐₓ 14.63 ± 4.00 ng/mLNot Available
Tₘₐₓ 1.00 - 4.00 hNot Available
AUC₀₋₂₄ 67.30 ± 23.78 ng·h/mLNot Available
Plasma Protein Binding >98.8%>98.8%

Absorption, Distribution, and Excretion Pathways

Preclinical studies in rat models indicate that 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine, also referred to in some literature as LQFM018, is rapidly and effectively absorbed into the systemic circulation. Following administration, the compound is widely distributed throughout the body, a characteristic attributed to its high lipid solubility. This lipophilicity facilitates its passage across biological membranes, leading to extensive tissue penetration.

The clearance of this compound from the body is high, which, combined with a short biological half-life in rats, points towards a rapid elimination phase. This swift clearance is likely due to significant hepatic biotransformation, where the compound is metabolized in the liver to facilitate its excretion. While specific metabolic pathways for this compound have not been explicitly detailed in the available research, piperazine-containing compounds are generally known to be metabolized by cytochrome P450 (CYP) enzymes. The metabolism of similar piperazine (B1678402) analogues often involves enzymes such as CYP2D6, CYP1A2, and CYP3A4. nih.gov

Pharmacokinetic Parameters in Rats

ParameterValueImplication
Absorption Rapid and extensiveEfficient uptake into the bloodstream.
Distribution HighWide dissemination into various tissues.
Clearance HighFast removal from the body.
Half-life (t½) LowShort duration of action in the system.

This data is based on a preclinical study in rats and may not be directly transferable to humans.

Tissue Distribution, Including Brain Penetration Assessment

The high lipid solubility of this compound suggests that it is highly distributed among various tissues. This is a crucial characteristic for therapeutic agents targeting deep-seated tissues. The ability of a compound to readily permeate tissue barriers is a key factor in its potential efficacy.

A critical aspect of tissue distribution for neurologically active compounds is their ability to penetrate the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Specific data on the brain penetration of this compound, such as the unbound brain-to-plasma concentration ratio (Kp,uu,brain), is not currently available in the published literature. However, the compound's high lipophilicity is a physicochemical property that is often associated with an increased potential for crossing the BBB. Further studies are required to quantify the extent of its brain penetration and to determine its concentration in the central nervous system.

Computational Chemistry and Molecular Modeling of 1 2 2,6 Dimethylphenyl Sulfanylphenyl Piperazine

Ligand-Based and Structure-Based Drug Design Approaches for Analog Development

There is no available literature describing the use of 1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine as a scaffold or lead compound in ligand-based or structure-based drug design campaigns for the development of new analogs. Such research would involve using the known (but currently unavailable) structure-activity relationships or the receptor-bound conformation of the compound to design new molecules with potentially improved pharmacological profiles.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Protein Complexes

No studies involving conformational analysis or molecular dynamics (MD) simulations of this compound, either in isolation or in complex with a protein target, were found. MD simulations are essential for understanding the dynamic behavior and stability of the ligand-receptor complex over time, providing insights into the flexibility of the compound and the binding pocket.

Quantum Chemical Calculations for Electronic and Reactivity Descriptors

Determination of Electrostatic Potential and Dipole Moments

The electrostatic potential surface of a molecule is a key indicator of how it will interact with other molecules. Regions of negative potential, typically associated with electronegative atoms like nitrogen and sulfur, are prone to electrophilic attack and are indicative of sites for hydrogen bond acceptance. Conversely, regions of positive potential, often found around hydrogen atoms attached to heteroatoms, are susceptible to nucleophilic attack and represent hydrogen bond donor sites. For this compound, the nitrogen atoms of the piperazine (B1678402) ring and the sulfur atom are expected to be regions of high electron density, influencing its ability to engage in specific interactions with biological targets.

In Silico Prediction and Analysis of Key Physiochemical Properties for Pharmacological Relevance

The pharmacological relevance of a compound is heavily dependent on its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. In silico tools provide rapid prediction of these key properties, guiding drug discovery and development. For this compound, several important descriptors have been computationally predicted. nih.gov

These properties are often evaluated in the context of guidelines like Lipinski's Rule of Five, which helps to predict the potential for oral bioavailability. taylorandfrancis.comtaylorandfrancis.com A key parameter is the Topological Polar Surface Area (TPSA), defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org TPSA is a good predictor of a drug's ability to permeate cell membranes. wikipedia.org Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. taylorandfrancis.comwikipedia.org The calculated TPSA for this compound is 40.6 Ų, suggesting good potential for membrane permeation. nih.gov

Other critical parameters include the number of rotatable bonds, which influences conformational flexibility and binding affinity, and the counts of hydrogen bond donors and acceptors, which are crucial for molecular recognition at the target site. taylorandfrancis.commedicalresearchjournal.org The octanol-water partition coefficient (LogP), a measure of lipophilicity, is also vital for predicting how a drug will distribute in the body. taylorandfrancis.com

The predicted physicochemical properties for this compound are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Pharmacological Relevance
Molecular Weight 298.4 g/mol nih.gov Influences absorption and distribution; generally <500 for oral bioavailability.
XLogP3 4.2 nih.gov Measure of lipophilicity; affects solubility, absorption, and membrane permeability.
Topological Polar Surface Area (TPSA) 40.6 Ų nih.gov Predicts membrane permeability and potential to cross the blood-brain barrier. wikipedia.org
Rotatable Bond Count 3 nih.gov Relates to molecular flexibility and binding entropy.
Hydrogen Bond Donor Count 1 nih.gov Indicates potential for specific interactions with biological targets.

| Hydrogen Bond Acceptor Count | 3 nih.gov | Indicates potential for specific interactions with biological targets. |

Crystal Structure Analysis of Structurally Related Piperazine Derivatives for Conformational Insights and Solid-State Properties

While the specific crystal structure of this compound is not described in the available literature, analysis of structurally related compounds provides valuable insights into its likely conformation and solid-state properties. Arylpiperazine derivatives are a well-studied class of compounds, and their crystal structures reveal important information about molecular geometry and intermolecular interactions.

Studies on similar dimethylphenyl-piperazine derivatives, such as 4-(o-Tolyl)piperazin-1-ium chloride, 1-(2,5-Dimethyl-phenyl)piperazine-1,4-diium tetrachloridozincate monohydrate, and 4-(2,3-Dimethyl-phenyl)piperazin-1-ium chloride monohydrate, have been reported. aablocks.com X-ray crystallography of these compounds typically shows the piperazine ring adopting a stable chair conformation. The orientation of the substituted phenyl ring relative to the piperazine moiety is a key conformational feature, governed by steric hindrance and electronic effects.

Furthermore, extensive solid-state characterization has been performed on the closely related compound 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine, which differs only by the position of one methyl group on the phenyl ring. google.com This compound is known to exist in multiple crystalline forms, including various polymorphs (alpha, beta, and gamma forms of the hydrobromide salt) and solvates (e.g., hemihydrate of the hydrobromide salt and a monohydrate of the hydrochloride salt). google.com The existence of polymorphism is critical in pharmaceutical development, as different crystalline forms can have different solubilities, stabilities, and bioavailability. The analysis of these various forms via techniques like X-ray powder diffraction (XRPD) reveals the diverse packing arrangements and intermolecular interactions (such as hydrogen bonding and van der Waals forces) that these molecules can adopt in the solid state. google.com This suggests that this compound likely also exhibits complex solid-state behavior, with the potential for polymorphism, which would be a critical consideration for its development as a pharmaceutical agent.

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1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.